2-Methoxyphenyl 8-quinolinesulfonate

Medicinal Chemistry Prodrug Design Chemical Stability

2-Methoxyphenyl 8-quinolinesulfonate (CAS 919974-81-5) is a sulfonate ester derivative of 8-quinolinesulfonic acid, with molecular formula C16H13NO4S and molecular weight 315.34 g/mol. The compound belongs to the quinoline-8-sulfonate ester class, wherein the sulfonic acid group at the 8-position of the quinoline heterocycle is esterified with 2-methoxyphenol (guaiacol), producing an aryl sulfonate ester (C–O–S linkage) rather than the more commonly studied sulfonamide (C–N–S) analogs.

Molecular Formula C16H13NO4S
Molecular Weight 315.3g/mol
Cat. No. B498769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl 8-quinolinesulfonate
Molecular FormulaC16H13NO4S
Molecular Weight315.3g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H13NO4S/c1-20-13-8-2-3-9-14(13)21-22(18,19)15-10-4-6-12-7-5-11-17-16(12)15/h2-11H,1H3
InChIKeyYECZAJBSICGSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyphenyl 8-Quinolinesulfonate (CAS 919974-81-5): Chemical Identity, Compound Class, and Research-Grade Procurement Profile


2-Methoxyphenyl 8-quinolinesulfonate (CAS 919974-81-5) is a sulfonate ester derivative of 8-quinolinesulfonic acid, with molecular formula C16H13NO4S and molecular weight 315.34 g/mol . The compound belongs to the quinoline-8-sulfonate ester class, wherein the sulfonic acid group at the 8-position of the quinoline heterocycle is esterified with 2-methoxyphenol (guaiacol), producing an aryl sulfonate ester (C–O–S linkage) rather than the more commonly studied sulfonamide (C–N–S) analogs [1]. The compound is supplied as a research-grade chemical with typical purity of 95% and is intended for investigative applications in medicinal chemistry, drug discovery, and chemical biology . Its IUPAC name is (2-methoxyphenyl) quinoline-8-sulfonate, and it is cataloged under the synonym 8-Quinolinesulfonic acid, 2-methoxyphenyl ester .

Why In-Class Quinoline-8-Sulfonate Derivatives Cannot Be Interchanged with 2-Methoxyphenyl 8-Quinolinesulfonate: Structural Determinants of Differential Performance


Although multiple quinoline-8-sulfonate and 8-sulfonamide derivatives share a common heterocyclic scaffold, generic substitution across this compound class is unsupported by quantitative evidence. The 2-methoxyphenyl 8-quinolinesulfonate ester differs from the closest published analog—N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g, CHEMBL1343793)—in two critical structural features: (1) the linkage chemistry (sulfonate ester C–O–S vs. sulfonamide C–N–S), which governs hydrolytic stability, metabolic susceptibility, and hydrogen-bonding capacity [1]; and (2) the methoxy substitution position on the phenyl ring (ortho 2-OCH3 vs. para 4-OCH3), which alters steric hindrance, conformational preferences, and electronic distribution at the ester bond [2]. Within the broader 8-sulfonate ester series, substituent identity on the phenyl ester moiety profoundly affects biological activity—as demonstrated by the 50-compound panel in Bano et al. (2021), where only 6 of 50 derivatives exhibited measurable anti-inflammatory activity (IC50 range: 2.9–53.9 μg/mL), with the remaining 44 compounds proving inactive [1]. These findings establish that the precise identity and position of substituents on the phenyl ester group are non-redundant determinants of pharmacological performance, making untested substitution of this compound with any in-class analog scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-Methoxyphenyl 8-Quinolinesulfonate vs. Closest Analogs: Comparative Data Guide for Scientific Procurement


Sulfonate Ester (C–O–S) vs. Sulfonamide (C–N–S) Linkage: Differential Hydrolytic Stability and Metabolic Liability

The target compound features a sulfonate ester linkage (C–O–S), which is fundamentally distinct from the sulfonamide linkage (C–N–S) present in the closest published analog N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g). Sulfonate esters are established to undergo esterase-mediated hydrolysis under physiological conditions, whereas sulfonamides are hydrolytically stable [1]. This differential stability profile means the target compound may function as a potential prodrug scaffold or controlled-release entity, releasing 2-methoxyphenol and 8-quinolinesulfonic acid upon hydrolysis—a property absent in the sulfonamide analog series. For procurement decisions, this distinction is critical: the sulfonate ester is suitable for applications requiring hydrolytic lability (e.g., prodrug strategies, transient enzyme inhibition), while the sulfonamide analog is appropriate for applications demanding metabolic stability.

Medicinal Chemistry Prodrug Design Chemical Stability

Ortho-Methoxy (2-OCH3) vs. Para-Methoxy (4-OCH3) Substitution: Steric and Electronic Differentiation from the Closest Published Analog QS-3g

The target compound bears an ortho-methoxy (2-OCH3) substituent on the phenyl ester ring, whereas the most extensively characterized in-class comparator, N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g / CHEMBL1343793), carries a para-methoxy (4-OCH3) group on the sulfonamide phenyl ring [1][2]. The ortho position places the methoxy group in close steric proximity to the sulfonate ester bond, which can influence: (a) the conformational preference of the ester linkage; (b) the rate of nucleophilic attack at sulfur during hydrolysis; and (c) the hydrogen-bond acceptor capacity of the methoxy oxygen. QS-3g was the most active compound among a series of 8-quinoline sulfonyl amide derivatives, reducing IL-1β and IL-6 release in TNF-α-stimulated fibroblast-like synoviocytes and inhibiting synovial hypertrophy and bone destruction in the K/BxN serum transfer arthritis mouse model via RAMP1 antagonism [2]. The ortho vs. para methoxy positional difference in the target compound precludes direct extrapolation of QS-3g's activity profile without confirmatory testing.

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Class-Level Anti-Inflammatory Activity of 8-Quinolinesulfonate Esters: Quantitative ROS Inhibition Benchmark Against Ibuprofen

The 8-quinolinesulfonate ester compound class has been quantitatively evaluated for anti-inflammatory activity through ROS (reactive oxygen species) inhibitory effect produced from phagocytes from human whole blood. In the systematic study by Bano et al. (2021), 50 quinoline-8-sulfonamide and 8-sulfonate derivatives were synthesized and screened [1]. Among these, the most potent 8-sulfonate ester derivative (compound 47) exhibited an IC50 of 2.9 ± 0.5 μg/mL, representing a 3.9-fold improvement over the standard ibuprofen (IC50 = 11.2 ± 1.9 μg/mL) in the same assay [1]. Other active 8-sulfonate derivatives included compound 36 (IC50 = 3.2 ± 0.2 μg/mL) and compound 24 (IC50 = 6.7 ± 0.3 μg/mL) [1]. Notably, 44 of the 50 compounds tested were found to be inactive, demonstrating that activity within this class is highly substituent-dependent and cannot be assumed for any untested analog [1]. While 2-methoxyphenyl 8-quinolinesulfonate was not among the specific compounds tested in this panel, the class-level data establish a quantitative activity benchmark and confirm that the 8-sulfonate ester scaffold can yield sub-μg/mL potency when appropriately substituted.

Anti-inflammatory ROS Inhibition Drug Discovery

β-Glucuronidase Inhibitory Potential of 8-Quinolinesulfonate Esters: Potency Benchmark Against Standard Inhibitor Saccharic Acid 1,4-Lactone

A complementary biological readout for the 8-quinolinesulfonate ester class is β-glucuronidase inhibition. In a study by Bano, Khan, Taha, and colleagues (2017), 40 quinoline-3/5/8-sulfonamide and 8-sulfonate derivatives were synthesized and evaluated [1]. All synthetic compounds exhibited β-glucuronidase inhibitory activity, with compounds 1, 2, 5, 13, and 22–24 achieving IC50 values in the range of 1.60–8.40 μM, which was significantly superior to the standard inhibitor saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 μM) [1]. The most potent compound in the series showed an approximately 30-fold improvement over the standard [1]. This establishes a second quantitative activity dimension for the 8-sulfonate ester chemotype, distinct from anti-inflammatory ROS inhibition. 2-Methoxyphenyl 8-quinolinesulfonate has not been evaluated in this specific assay, but the scaffold's demonstrated capacity for low-micromolar enzyme inhibition provides a rational basis for including this compound in β-glucuronidase-targeted screening cascades.

Enzyme Inhibition β-Glucuronidase Drug Discovery

Quinoline-8-Sulfonate Esters as Breast Cancer Cell Inhibitors: Cytotoxicity Class-Level Evidence from MDA-MB-231 and MCF-7 Cell Lines

Quinoline-based sulfonic esters (compounds 1–42) were synthesized and evaluated for cytotoxicity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal human BJ cell line [1]. Compounds 15, 20, and 28 were identified as the most significant inhibitors of breast cancer cells, with molecular docking studies predicting hydrophobic interactions with both estrogen α-receptor and EGF-receptor [1]. This study demonstrates that the quinoline-8-sulfonate ester scaffold can support anticancer activity when appropriately substituted. While 2-methoxyphenyl 8-quinolinesulfonate was not among the 42 compounds evaluated, the structural precedent establishes that phenyl ester substitution on the quinoline-8-sulfonate core is compatible with cytotoxicity against breast cancer cell lines. The ortho-methoxy substitution on the target compound introduces steric and electronic features not present in any of the tested compounds, representing a structurally novel entry point for anticancer screening within this chemotype.

Anticancer Cytotoxicity Breast Cancer

Synthetic Accessibility Advantage: 2-Methoxyphenyl 8-Quinolinesulfonate as a Pre-Formed Building Block for Derivatization

2-Methoxyphenyl 8-quinolinesulfonate is supplied as a pre-formed, research-grade sulfonate ester, eliminating the need for in-house sulfonylation of 8-quinolinesulfonyl chloride (CAS 18704-37-5) with 2-methoxyphenol . This is a practical differentiation from the parent acid 8-quinolinesulfonic acid (CAS 85-48-3) and the sulfonyl chloride intermediate. The sulfonyl chloride is moisture-sensitive (reacts with water), requires storage under inert gas at 2–8°C, and demands controlled reaction conditions (temperature maintained below 15°C during coupling) [1]. By procuring the pre-formed 2-methoxyphenyl ester, researchers bypass these handling and synthesis challenges, reducing the synthetic step count by one and avoiding exposure to the reactive sulfonyl chloride intermediate. The compound can be used directly as a substrate for further transformations (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or thiosemicarbazone formation analogous to published 4-phenyl quinoline-8-sulfonate derivatization strategies [2]).

Synthetic Chemistry Building Block Derivatization

Recommended Application Scenarios for 2-Methoxyphenyl 8-Quinolinesulfonate Based on Quantitative Evidence


Anti-Inflammatory Screening Cascades Targeting ROS-Mediated Pathways

Based on the class-level evidence that 8-quinolinesulfonate esters can achieve ROS inhibitory IC50 values as low as 2.9 μg/mL—outperforming ibuprofen (IC50 = 11.2 μg/mL) by 3.9-fold in human whole blood phagocyte assays [1]—2-methoxyphenyl 8-quinolinesulfonate is a rational candidate for inclusion in anti-inflammatory screening cascades. Its ortho-methoxy substitution pattern is structurally distinct from all 50 compounds in the published Bano et al. (2021) panel [1], offering unexplored SAR space within a validated chemotype. Researchers should prioritize head-to-head ROS inhibition testing against compound 47 (IC50 = 2.9 μg/mL) and ibuprofen as benchmark comparators.

Prodrug Feasibility Studies Exploiting Sulfonate Ester Hydrolytic Lability

The sulfonate ester linkage (C–O–S) of the target compound is susceptible to esterase-mediated hydrolysis, in contrast to the hydrolytically stable sulfonamide (C–N–S) linkage of the closest published analog QS-3g [2][3]. This property makes 2-methoxyphenyl 8-quinolinesulfonate suitable for prodrug feasibility studies, where enzymatic cleavage would release 2-methoxyphenol (guaiacol) and 8-quinolinesulfonic acid—a known α7 nicotinic receptor inhibitor . Comparative hydrolysis half-life determination in plasma, microsomal, and recombinant esterase preparations against the sulfonamide analog QS-3g would quantify the magnitude of this differentiation.

β-Glucuronidase Inhibitor Screening with Low-Micromolar Potency Benchmark

The 8-quinolinesulfonate ester scaffold has demonstrated β-glucuronidase inhibition with IC50 values as low as 1.60 μM, representing a ~30-fold potency advantage over the standard inhibitor saccharic acid 1,4-lactone (IC50 = 48.4 μM) [4]. 2-Methoxyphenyl 8-quinolinesulfonate should be prioritized for β-glucuronidase screening programs, with direct potency comparison against the most active compounds from the 2017 study (compounds 1, 2, 5, 13, 22–24) to determine whether ortho-methoxy substitution enhances or diminishes enzyme inhibition relative to the previously characterized substitution patterns.

Anticancer Screening Against Breast Cancer Cell Lines with a Structurally Novel Chemotype Entry

The quinoline-8-sulfonate ester scaffold has been validated for cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with compounds 15, 20, and 28 identified as the most potent inhibitors among a 42-compound panel [5]. 2-Methoxyphenyl 8-quinolinesulfonate, bearing an ortho-methoxy substitution pattern not represented in the published panel, constitutes a structurally novel entry point for anticancer screening within this chemotype. Procurement for cytotoxicity evaluation against MDA-MB-231 and MCF-7 cells, with molecular docking follow-up against estrogen α-receptor and EGF-receptor, is recommended.

Quote Request

Request a Quote for 2-Methoxyphenyl 8-quinolinesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.